molecular formula C13H18 B14357401 5-Butyl-2,3-dihydro-1H-indene CAS No. 92013-22-4

5-Butyl-2,3-dihydro-1H-indene

Cat. No.: B14357401
CAS No.: 92013-22-4
M. Wt: 174.28 g/mol
InChI Key: UJGOUXAEHNPLGZ-UHFFFAOYSA-N
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Description

5-Butyl-2,3-dihydro-1H-indene is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring The compound’s structure includes a butyl group attached to the fifth carbon of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the hydrogenation of indene derivatives. For instance, the hydrogenation of 5-butylindene in the presence of a palladium catalyst can yield this compound . The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of indene derivatives on a larger scale. The process can be optimized by using continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Butyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of palladium or platinum catalysts is typically used.

    Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly employed.

Major Products Formed:

    Oxidation: Ketones and alcohols.

    Reduction: More saturated hydrocarbons.

    Substitution: Halogenated indenes and other functionalized derivatives.

Scientific Research Applications

5-Butyl-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Butyl-2,3-dihydro-1H-indene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

    Indane: A parent compound with a similar bicyclic structure but without the butyl group.

    1-Methylindane: A derivative with a methyl group attached to the indane ring.

    2-Methylindane: Another derivative with a methyl group at a different position on the indane ring.

Uniqueness: 5-Butyl-2,3-dihydro-1H-indene is unique due to the presence of the butyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to different applications and functionalities compared to its analogs .

Properties

CAS No.

92013-22-4

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

5-butyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C13H18/c1-2-3-5-11-8-9-12-6-4-7-13(12)10-11/h8-10H,2-7H2,1H3

InChI Key

UJGOUXAEHNPLGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(CCC2)C=C1

Origin of Product

United States

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